N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
This compound features a thieno[3,2-d]pyrimidin-3(4H)-one core substituted with a 4-chlorophenethyl group and a 2-(4-fluorophenyl)-2-oxoethyl moiety. The thienopyrimidinone scaffold is known for its bioisosteric resemblance to purines, enabling interactions with ATP-binding pockets in enzymes .
Properties
Molecular Formula |
C25H21ClFN3O4S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H21ClFN3O4S/c26-18-5-1-16(2-6-18)9-12-28-22(32)10-13-29-24(33)23-20(11-14-35-23)30(25(29)34)15-21(31)17-3-7-19(27)8-4-17/h1-8,11,14H,9-10,12-13,15H2,(H,28,32) |
InChI Key |
QDHVICDOSLLVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenethyl and fluorophenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery efforts.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and inferred pharmacological relevance.
Core Heterocycle Modifications
- Target Compound: Thieno[3,2-d]pyrimidin-3(4H)-one core with a 2,4-dioxo system. This scaffold is rigid and planar, favoring π-π stacking interactions in enzyme binding .
- Compound (CAS 1105223-65-1): Similar thieno[3,2-d]pyrimidin-3(4H)-one core but lacks the 2-oxoethyl and propanamide substituents. Instead, it features an acetamide linker and a 2-chloro-4-methylphenyl group. Molecular weight: 409.888 g/mol, with 1 H-bond donor and 4 acceptors .
- Compound (3-Chloro-N-phenyl-phthalimide): Isoindole-1,3-dione core, a non-aromatic bicyclic system. Molecular weight: ~261.6 g/mol .
Substituent Effects
- Halogenation: The target compound’s 4-chlorophenethyl and 4-fluorophenyl groups enhance lipophilicity (logP ~3.5–4.0, estimated), improving membrane permeability compared to the non-halogenated phthalimide in . CAS 1105223-65-1 includes a 2-chloro-4-methylphenyl group, which may confer steric hindrance compared to the target’s 4-chlorophenethyl chain .
- Linker Flexibility: The target’s propanamide linker (vs.
Pharmacological Implications
- Kinase Inhibition: Thienopyrimidinones (e.g., CAS 1105223-65-1) are reported to inhibit tyrosine kinases like EGFR and VEGFR via competitive ATP binding . The target compound’s 4-fluorophenyl-2-oxoethyl group may enhance selectivity for kinases with hydrophobic subpockets.
Data Table: Structural and Property Comparison
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data for the target compound were found in the provided evidence. Comparisons are extrapolated from structural analogs.
- Synthetic Challenges : The target’s complex substituents (e.g., 2-oxoethyl) may require multi-step synthesis, unlike simpler phthalimides .
- Patent Relevance: highlights the use of fluorinated chromenone-pyrazolopyrimidine hybrids (e.g., Example 53), but their structural divergence limits direct comparison .
Biological Activity
N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H19ClFN3O2S
- Molecular Weight : 464.0 g/mol
- CAS Number : 941980-80-9
The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine and chlorine substituents may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. The thieno[3,2-d]pyrimidine moiety is particularly noted for its potential in modulating kinase activity, which is crucial in cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Line Studies : The compound showed cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 µM depending on the cell type.
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties. It was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Study on Anticancer Activity
A recent study published in Pharmaceutical Research evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. Furthermore, the study highlighted the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis. Time-kill assays showed that the compound effectively reduced bacterial counts within one hour of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
